1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(2-Methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a carbonyl group. The 2-methoxybenzoyl substituent on the piperazine ring and the phenyl group on the triazolopyrimidine core define its structural uniqueness (Fig. 1). These groups influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-10-6-5-9-17(18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMACWVYCHFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s triazolopyrimidine core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(Adamantane-1-Carbonyl)-4-{3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazine
- Key Differences : Replaces the 2-methoxybenzoyl group with a bulky adamantane-carbonyl group.
- Receptor Selectivity: Adamantane’s rigidity may sterically hinder interactions with polar binding sites, altering target specificity compared to the methoxybenzoyl analog.
1-(9H-Xanthene-9-Carbonyl)-4-{3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazine
- Key Differences : Substitutes 2-methoxybenzoyl with a xanthene-carbonyl group.
Modifications to the Triazolopyrimidine Core
RG7774 (Triazolopyrimidine CB2R Agonist)
- Structure : Features a pyrrolidin-3-ol and tetrazolylmethyl substituent on the triazolopyrimidine core.
- Functional Contrast: Biological Activity: Acts as a selective cannabinoid receptor 2 (CB2R) agonist, with demonstrated efficacy in diabetic retinopathy models. The absence of a methoxybenzoyl group in RG7774 likely reduces off-target interactions with adenosine receptors . Synthetic Complexity: Requires an 8-step synthesis, whereas the target compound’s simpler substituents may streamline production .
VAS2870 (NADPH Oxidase Inhibitor)
- Structure : Contains a benzoxazol-2-yl-benzyl sulfide group on the triazolopyrimidine core.
- Functional Contrast: Mechanism: Inhibits Nox isoforms (e.g., Nox2, Nox4) via reactive oxygen species scavenging. The sulfide group in VAS2870 is critical for this activity, which is absent in the target compound .
Functional Analogues with Urea or Sulfur-Containing Groups
1-[4-(3-Benzyl-5-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-ylamino)-Phenyl]-3-(4-Trifluoromethylphenyl)-Urea
- Structure : Integrates a urea linker and trifluoromethylphenyl group.
- Functional Contrast: Receptor Modulation: Acts as an allosteric modulator and agonist at adenosine A2A receptors (A2AR).
N1-(3-Benzyl-5-(Propylthio)-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Ethane-1,2-Diamine
- Structure : Includes a propylthio group and ethylene diamine chain.
- Functional Contrast :
Comparative Data Table
Biological Activity
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound belonging to the class of triazolopyrimidines. It has garnered attention in medicinal chemistry due to its diverse pharmacological activities, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features several key components:
- Piperazine Ring : A six-membered ring that enhances solubility and biological activity.
- Triazolopyrimidine Core : Provides structural diversity and potential interaction sites for biological targets.
- Methoxybenzoyl Group : Increases lipophilicity and may influence the compound's pharmacokinetics.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| IUPAC Name | 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine |
| Molecular Formula | C22H21N7O2 |
| Molecular Weight | 405.45 g/mol |
| CAS Number | 920177-35-1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This inhibition is crucial for cell cycle regulation and has implications in cancer therapy.
- Influence on Cell Signaling Pathways : The compound modulates various signaling pathways that are essential for cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity against these lines .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for eliminating malignant cells while sparing normal cells .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in conditions characterized by chronic inflammation, including certain cancers and autoimmune diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against human liver hepatocellular carcinoma (HepG2) cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of cell survival pathways .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Administration resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
